molecular formula C9H7BrN2O B1302602 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-58-2

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1302602
CAS No.: 728864-58-2
M. Wt: 239.07 g/mol
InChI Key: UVICLOBRWKMASM-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and nucleic acids, potentially leading to cellular damage or therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can affect mitochondrial function, thereby altering cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular processes. For example, the compound can inhibit DNA polymerase, thereby affecting DNA replication and repair. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is influenced by factors such as temperature and pH. Over time, it may undergo degradation, leading to the formation of by-products that can have distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with cellular macromolecules. These interactions can lead to the formation of adducts with proteins and DNA, potentially resulting in mutagenic or carcinogenic effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting to specific compartments can be mediated by post-translational modifications or the presence of targeting signals. For instance, the localization to the nucleus can enable interactions with DNA and nuclear proteins, influencing gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine followed by formylation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The presence of both the bromine atom and the aldehyde group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICLOBRWKMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373720
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-58-2
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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